molecular formula C22H18F3NO5 B2658269 9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951945-55-4

9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No. B2658269
CAS RN: 951945-55-4
M. Wt: 433.383
InChI Key: FRIAGDVNHSUKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” is a chemical with the molecular formula C22H18F3NO5 . It is not intended for human or veterinary use and is available for research use only.

Scientific Research Applications

a. Anti-Inflammatory Agents: The trifluoromethyl group has been associated with anti-inflammatory properties in various drug molecules. Researchers could explore the anti-inflammatory potential of this compound by assessing its effects on inflammatory pathways, cytokine production, and immune responses.

b. Kinase Inhibitors: Chromeno-oxazinones have been investigated as kinase inhibitors due to their ability to modulate cellular signaling pathways. Scientists could explore whether this compound inhibits specific kinases involved in diseases such as cancer or neurodegenerative disorders.

c. Antiviral Agents: Given the ongoing global health challenges posed by viruses, including emerging ones, investigating the antiviral activity of this compound could be valuable. Researchers might assess its efficacy against specific viruses, such as influenza or coronaviruses.

Synthetic Methodology

The synthesis of this compound involves intriguing chemistry. Researchers could investigate new synthetic routes or modifications to existing methods:

a. Trifluoromethylation Strategies: Given the importance of trifluoromethylated compounds, optimizing synthetic methods for introducing the trifluoromethyl group could be a valuable contribution to synthetic chemistry.

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO5/c1-28-13-4-6-14(7-5-13)30-20-18(27)15-8-9-17-16(10-26(11-29-17)12-2-3-12)19(15)31-21(20)22(23,24)25/h4-9,12H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIAGDVNHSUKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

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